1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene
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Overview
Description
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene is an organic compound characterized by the presence of two nitrocyclohexene groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene typically involves the nitration of cyclohexene derivatives followed by their attachment to a benzene ring. The reaction conditions often require the use of strong nitrating agents such as nitric acid in the presence of sulfuric acid to introduce the nitro groups. The cyclohexene derivatives are then coupled with a benzene ring through a series of substitution reactions under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(6-nitrocyclohex-3-en-1-yl)benzene involves its interaction with molecular targets through its nitro and benzene functional groups. The nitro groups can participate in redox reactions, while the benzene ring can undergo electrophilic substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(decyloxy)benzene: Used in the synthesis of coordination polymers and advanced materials.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in scientific research .
Properties
CAS No. |
34668-19-4 |
---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,4-bis(6-nitrocyclohex-3-en-1-yl)benzene |
InChI |
InChI=1S/C18H20N2O4/c21-19(22)17-7-3-1-5-15(17)13-9-11-14(12-10-13)16-6-2-4-8-18(16)20(23)24/h1-4,9-12,15-18H,5-8H2 |
InChI Key |
SOGIRRBNOPURMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C2=CC=C(C=C2)C3CC=CCC3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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